2-Amino-2'-chloro-5-nitrobenzophenone is a chemical compound classified as a substituted benzophenone. It serves as a key precursor in the synthesis of various benzodiazepines, a class of psychoactive drugs [, ]. Notably, it serves as a starting material for synthesizing clonazepam, a medication prescribed for seizures and panic disorders [, ].
This compound belongs to the class of benzophenones, characterized by a central carbonyl group flanked by two aromatic rings. It is also classified as an amine due to the presence of an amino group (-NH2) and a nitro group (-NO2), which contribute to its reactivity and applications in synthetic chemistry .
The synthesis of 2-Amino-2'-chloro-5-nitrobenzophenone primarily involves the nitration of 2-Amino-2'-chlorobenzophenone. This process typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group onto the aromatic ring .
For large-scale production, continuous flow reactors are utilized to enhance safety and efficiency. The reaction conditions are optimized to ensure consistent quality and yield while minimizing waste .
The molecular structure of 2-Amino-2'-chloro-5-nitrobenzophenone features:
The compound's structure can be represented using various notations:
NC1=CC=C(C=C1C(=O)C1=CC=CC=C1Cl)[N+]([O-])=O .The geometry around the carbonyl group is planar, while the amino and nitro groups introduce steric effects that influence reactivity and interaction with biological targets.
2-Amino-2'-chloro-5-nitrobenzophenone participates in several chemical reactions, including:
The primary mechanism of action for 2-Amino-2'-chloro-5-nitrobenzophenone relates to its role as an intermediate in synthesizing benzodiazepines. These compounds act on gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing inhibitory neurotransmission, which leads to anxiolytic and anticonvulsant effects .
The physical properties of 2-Amino-2'-chloro-5-nitrobenzophenone include:
This compound is sensitive to air and moisture, necessitating careful storage conditions. Its solubility characteristics are typical for nitro-substituted aromatic compounds, affecting its behavior in various solvents .
The primary applications of 2-Amino-2'-chloro-5-nitrobenzophenone include:
2-Amino-2'-chloro-5-nitrobenzophenone (CAS Registry Number: 2011-66-7) is an aromatic ketone with the molecular formula C₁₃H₉ClN₂O₃ and a molecular weight of 276.68 g/mol. Its systematic IUPAC name is (2-amino-5-nitrophenyl)-(2-chlorophenyl)methanone, reflecting two distinct benzene ring substituents: an electron-donating amino group (-NH₂) and a nitro group (-NO₂) at positions 2 and 5 on ring A, and an ortho-chlorine atom on ring B. This unsymmetrical benzophenone derivative exists as a yellow crystalline powder with a melting point range of 117–123°C [4] [5] [6]. The solid-state structure exhibits strong intramolecular hydrogen bonding between the ortho-amino group and the carbonyl oxygen, influencing both its reactivity and spectral properties. The ortho-chlorine atom creates steric hindrance, affecting molecular conformation and intermolecular interactions. Its density is approximately 1.428 g/cm³, and it decomposes around 505.8°C at atmospheric pressure [5] [6].
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClN₂O₃ |
| Molecular Weight | 276.68 g/mol |
| CAS Registry Number | 2011-66-7 |
| Melting Point | 117–123°C |
| Appearance | Yellow crystalline powder |
| Density | 1.428 g/cm³ (predicted) |
| Decomposition Temperature | 505.8°C (at 760 mmHg) |
The compound emerged as a critical intermediate during the 1960s pharmaceutical boom, with foundational patents filed by Hoffmann-La Roche. US Patent 3,203,990 (1965) established synthetic routes to 2-amino-2'-halo-5-nitrobenzophenones, specifically highlighting the Friedel-Crafts acylation of chlorobenzene derivatives with 2-amino-5-nitrobenzoyl chlorides [2]. This patent detailed catalytic methods using Lewis acids (e.g., zinc chloride) in solvents like dichloromethane or benzene, enabling scalable production. Shortly thereafter, US Patent 3,215,737 (1965) expanded methodologies for preparing 2-amino-5-nitrobenzophenone derivatives, emphasizing purification techniques and intermediates for benzodiazepine synthesis [3]. These patents laid the industrial groundwork for producing anxiolytic drugs, positioning 2-amino-2'-chloro-5-nitrobenzophenone as a precursor to diazepam (Valium®). The intellectual property landscape underscores its role in transitioning benzodiazepines from laboratory curiosities to therapeutic mainstays.
This compound exemplifies a strategic architectural motif in heterocyclic synthesis. Its ortho-amino and ortho-chloro groups facilitate ring closure reactions to form benzodiazepine scaffolds—core structures in psychoactive pharmaceuticals like diazepam [2] [6]. The electron-deficient nitro group enables reduction to amino derivatives, serving as points for further functionalization in drug discovery. Beyond medicinal applications, its conjugated π-system and substituent polarity make it valuable in dye chemistry, where it acts as a chromophore for yellow-to-orange pigments in textiles and polymers [6]. In materials science, it functions as a building block for specialty polymers with enhanced thermal stability and optical properties. Its dual reactivity (electrophilic carbonyl and nucleophilic amino group) supports diverse derivatization, underscoring its versatility as a synthetic handle in organic transformations.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: